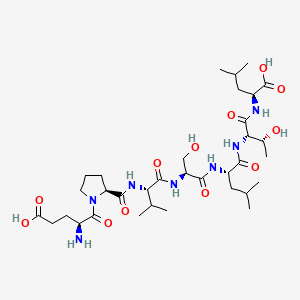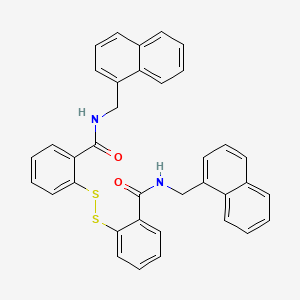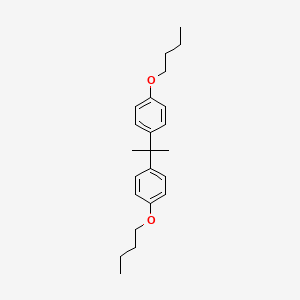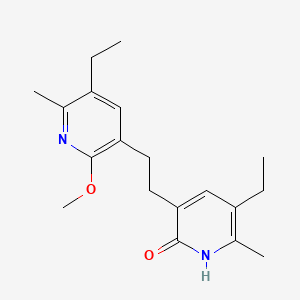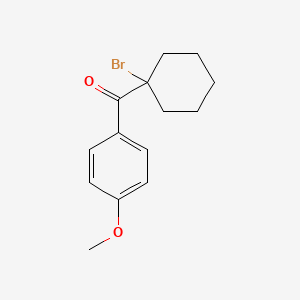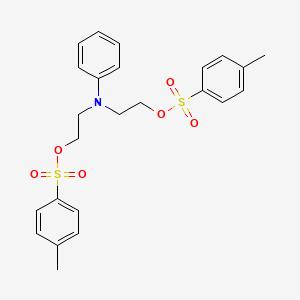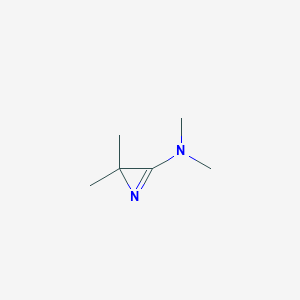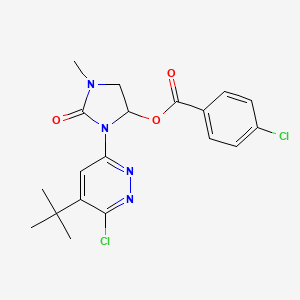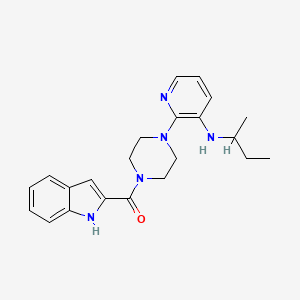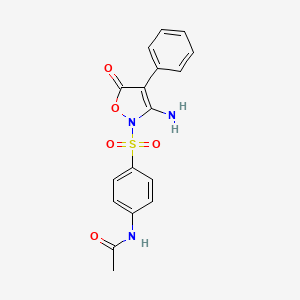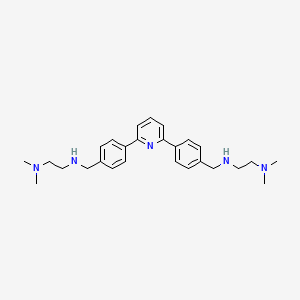
1,2-Ethanediamine, N,N''-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N',N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) is a complex organic compound characterized by its unique structure, which includes a pyridine ring and phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of 1,2-ethanediamine with pyridine-2,6-dicarbaldehyde and 4,1-phenylenemethylene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) involves its ability to coordinate with metal ions. The pyridine and phenylene groups provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-
- 1,2-Ethanediamine, N,N-diethyl-
- 1,2-Ethanediamine, N,N,N’,N’-tetramethyl-
- 1,2-Ethanediamine, N,N-dimethyl-
Uniqueness
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) is unique due to its complex structure, which includes both pyridine and phenylene groups. This structure provides multiple coordination sites, making it highly effective as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
129225-04-3 |
|---|---|
Molecular Formula |
C27H37N5 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[[4-[6-[4-[[2-(dimethylamino)ethylamino]methyl]phenyl]pyridin-2-yl]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C27H37N5/c1-31(2)18-16-28-20-22-8-12-24(13-9-22)26-6-5-7-27(30-26)25-14-10-23(11-15-25)21-29-17-19-32(3)4/h5-15,28-29H,16-21H2,1-4H3 |
InChI Key |
RJAWNQMCHZONCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CNCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


